molecular formula C16H16ClNO2 B3024859 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide CAS No. 61956-04-5

2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

Cat. No.: B3024859
CAS No.: 61956-04-5
M. Wt: 289.75 g/mol
InChI Key: NVBWYMIKMJSMLR-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chloro group at the 2-position and a bis-aryl methyl group (4-methoxyphenyl and phenyl) at the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its reactivity and biological interactions.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-14-9-7-13(8-10-14)16(18-15(19)11-17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBWYMIKMJSMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406990
Record name 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61956-04-5
Record name 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide typically involves the reaction of 4-methoxybenzyl chloride with phenylacetic acid, followed by chlorination and amidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide exhibit anticancer properties. For instance, modifications of acetamides have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial effects. Studies have demonstrated that certain derivatives possess significant activity against bacterial strains, making them potential candidates for antibiotic development .
  • Neurological Disorders
    • The compound is being explored for its potential role in treating neurological disorders. Analogues of acetamides have been shown to interact with neurotransmitter systems, suggesting possible applications in managing conditions like depression and anxiety .

Synthesis and Formulation

The synthesis of this compound involves several steps, typically starting from readily available precursors. The following table summarizes the synthetic routes:

StepReagentsConditionsYield
14-Methoxybenzaldehyde + PhenylmethylamineAcid catalysis, reflux85%
2Chloracetyl chlorideRoom temperature90%
3Ammonium hydroxideStirring, room temperature95%

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various acetamide derivatives on cancer cell lines. The results indicated that modifications to the acetamide structure significantly enhanced cytotoxicity against breast cancer cells. The compound was found to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of related compounds, researchers found that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, providing a novel approach to antibiotic development.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The bis-aryl methyl group introduces steric hindrance, which may reduce metabolic degradation but also limit binding affinity in certain biological targets .

Example :

  • Compound 3a (N-[5-Methoxy-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide) was synthesized via Pd(OCOCF₃)₂-catalyzed coupling, yielding a chalcone-acetamide hybrid with a 4-methoxyphenyl group .
  • The target compound could theoretically be synthesized via similar palladium-mediated routes or alkylation of a bis-aryl methylamine with 2-chloroacetyl chloride.

Herbicidal Activity

Chloroacetamide herbicides like alachlor and acetochlor () share the 2-chloroacetamide core but differ in N-substituents. These herbicides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. Key

Compound Target Crop/Weed Metabolic Activation Pathway Carcinogenicity (Rat Model)
Alachlor Corn/Soybean CDEPA → DEA → Dialkylbenzoquinone imine Nasal tumors
Target Compound Not reported Likely similar to alachlor (speculative) Unknown

Insight : The bis-aryl substituent in the target compound may reduce herbicidal efficacy compared to alachlor due to steric effects on target enzyme binding .

Anticancer Activity

reports derivatives of 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide with IC₅₀ values against Caco-2 cells as low as 1.8 µM. Structural comparisons:

Compound Substituent IC₅₀ (Caco-2) Key Feature
7d 2-Fluorophenoxy 1.8 µM Enhanced cytotoxicity via fluorination
Target (4-Methoxyphenyl)(Phenyl) Not tested Potential activity via aryl interactions

Biological Activity

2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide, a compound belonging to the class of substituted acetamides, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant and anticancer properties, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClNO2C_{16}H_{16}ClNO_2. The compound features a chloro substituent on the nitrogen atom of the acetamide group and a methoxy group on the phenyl ring. The crystal structure analysis reveals significant intermolecular interactions, including hydrogen bonds and C–H/π interactions, contributing to its stability and biological activity .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16ClNO2C_{16}H_{16}ClNO_2
Molecular Weight303.76 g/mol
Melting Point398.6 – 400.3 K
SolubilitySoluble in DMSO

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The DPPH radical scavenging method indicates that this compound exhibits significant antioxidant activity compared to ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer efficacy of this compound has been tested against several cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results demonstrate that this compound exhibits higher cytotoxicity against U-87 cells than MDA-MB-231 cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
U-87 (Glioblastoma)15.5
MDA-MB-231 (Breast Cancer)25.3

Study 1: Synthesis and Biological Evaluation

In a study conducted by Missioui et al. (2020), various derivatives of substituted acetamides were synthesized, including this compound. The synthesized compounds were subjected to biological evaluations which demonstrated promising antioxidant and anticancer activities .

Study 2: Molecular Docking Studies

Another research study employed molecular docking techniques to investigate the binding interactions of the compound with specific cancer-related proteins. The results indicated that the compound forms stable interactions with target proteins involved in cell proliferation, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide, and how can reaction progress be monitored?

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer : 1H/13C NMR confirms the presence of the acetamide group (δ ~4.18 ppm for CH₂Cl and δ ~163 ppm for carbonyl). Single-crystal XRD resolves dihedral angles between aromatic rings (e.g., 10.8° between acetamide and chloro-substituted benzene planes) and hydrogen-bonding networks (e.g., N–H···O interactions) . FTIR identifies key functional groups (C=O stretch at ~1650 cm⁻¹, C–Cl at ~700 cm⁻¹).

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer : Wear PPE (gloves, goggles, lab coat) to avoid skin contact. Perform reactions in a fume hood to prevent inhalation. Waste must be segregated into halogenated organic containers and processed by licensed waste management firms to avoid environmental contamination (e.g., bioaccumulation in aquatic systems) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers. ICReDD’s reaction path search combines computational screening with experimental feedback. For example, adjusting solvent polarity (acetonitrile vs. DCM) or base strength (K₂CO₃ vs. Et₃N) can reduce side reactions. Machine learning algorithms analyze historical data to predict optimal molar ratios (e.g., 1:1.5 substrate:reagent) .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond lengths vs. theoretical values)?

  • Methodological Answer : Compare experimental XRD bond lengths (e.g., C–Cl = 1.74 Å) with NIST database benchmarks. Discrepancies may arise from crystal packing effects (e.g., intermolecular H-bonding). Use Hirshfeld surface analysis to quantify interactions and validate deviations. For example, weak C–H···O contacts in the title compound contribute to a 0.02 Å elongation in C=O bonds .

Q. What strategies enable the study of degradation pathways in environmental matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with C-18 cartridges to isolate the compound and its degradates (e.g., oxanilic acid) from water samples. Analyze via LC-MS/MS with ESI ionization. Compare degradation rates under UV light (photolysis) vs. microbial action (biodegradation). For instance, half-lives in soil range from 7–30 days depending on microbial activity .

Q. How can molecular docking predict biological activity against targets like viral proteases?

  • Methodological Answer : Dock the compound into the active site of SARS-CoV-2 Mpro (PDB ID: 6LU7) using AutoDock Vina . Parameterize the ligand with GAFF force fields and solvate with TIP3P water. Analyze binding affinity (ΔG ≤ −7 kcal/mol suggests strong inhibition) and key interactions (e.g., H-bonds with His41, hydrophobic contacts with Met49). Validate with MD simulations (50 ns) to assess stability .

Data Contradiction Analysis Example

Issue : Conflicting NMR shifts for the acetamide NH group (δ 8.18 ppm in CDCl₃ vs. δ 7.9 ppm in DMSO-d6).
Resolution : Solvent polarity affects NH proton chemical shifts. DMSO-d6 induces stronger deshielding due to H-bonding with the carbonyl group. Confirm assignments via DEPT-135 and HSQC to exclude solvent artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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